Belinostat Glucuronide-d5: A Technical Guide for Researchers
Belinostat Glucuronide-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Belinostat glucuronide-d5, a key analytical tool in the research and development of the histone deacetylase (HDAC) inhibitor Belinostat. This document details its chemical properties, metabolic context, and its critical role as an internal standard in pharmacokinetic studies. Detailed experimental protocols for its use in bioanalytical assays are also provided, alongside structured data and visualizations to facilitate understanding and application in a research setting.
Introduction to Belinostat and its Metabolism
Belinostat is a potent pan-histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma. It exerts its anticancer effects by altering the acetylation status of histones, leading to changes in gene expression that can induce cell cycle arrest, apoptosis, and inhibition of angiogenesis in tumor cells.
The metabolism of Belinostat is extensive, with glucuronidation being the predominant pathway. This process, primarily mediated by the UGT1A1 enzyme, involves the conjugation of glucuronic acid to the hydroxyl group of Belinostat, forming Belinostat glucuronide. This metabolite is the major circulating metabolite of Belinostat in humans. Other minor metabolic pathways include methylation and reduction of the hydroxamic acid group.
Chemical Properties of Belinostat Glucuronide-d5
Belinostat glucuronide-d5 is the deuterium-labeled analog of Belinostat glucuronide. The incorporation of five deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry.
| Property | Value |
| Molecular Formula | C₂₁H₁₇D₅N₂O₁₀S |
| Molecular Weight | 499.50 g/mol |
| Parent Drug | Belinostat |
| Metabolic Pathway | Glucuronidation |
| Primary Use | Internal Standard in Pharmacokinetic and Bioanalytical Research |
The Role of Belinostat Glucuronide-d5 in Research
The primary application of Belinostat glucuronide-d5 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Belinostat and its metabolites in biological matrices such as plasma and urine. Its use is critical for accurate and precise quantification in pharmacokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of Belinostat.
As a stable isotope-labeled internal standard, Belinostat glucuronide-d5 exhibits nearly identical chemical and physical properties to the endogenous analyte (Belinostat glucuronide). This ensures that it behaves similarly during sample preparation, chromatographic separation, and ionization in the mass spectrometer, thereby compensating for variations in sample extraction and matrix effects.
Experimental Protocol: Quantification of Belinostat and Metabolites in Human Plasma by LC-MS/MS
The following is a detailed methodology for the simultaneous quantification of Belinostat and its major metabolites, including Belinostat glucuronide, in human plasma using a deuterated internal standard like Belinostat glucuronide-d5. This protocol is based on established and validated bioanalytical methods.[1][2][3]
Materials and Reagents
-
Belinostat, Belinostat glucuronide, and Belinostat glucuronide-d5 analytical standards
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, deionized and purified
-
Human plasma (control)
Sample Preparation
-
Thaw frozen human plasma samples and standards on ice.
-
Aliquot 50 µL of each plasma sample, calibration standard, and quality control sample into a microcentrifuge tube.
-
Add an internal standard working solution containing Belinostat glucuronide-d5 in acetonitrile.
-
Precipitate proteins by adding a sufficient volume of acetonitrile.
-
Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a solution of mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for separation.[1][2][3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from low to high organic content (Mobile Phase B) is employed to separate the analytes. A typical gradient might start at 10% B, ramp up to 90% B, and then re-equilibrate at the initial conditions.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.
-
Injection Volume: A small injection volume (e.g., 5 µL) is recommended.
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for Belinostat and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Belinostat | 319.1 | 93.0 |
| Belinostat glucuronide | 495.3 | 319.1 |
| Belinostat glucuronide-d5 (Internal Standard) | 500.3 | 324.1 |
Note: The m/z values for Belinostat glucuronide-d5 are predicted based on a +5 Da shift from the unlabeled compound and may need to be optimized on the specific mass spectrometer used.
Visualizations
Metabolic Pathway of Belinostat
References
- 1. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
